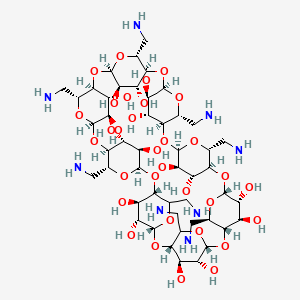
Octakis(6-amino-6-deoxy)-|A-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is a modified cyclodextrin compound. It consists of a γ-cyclodextrin molecule substituted with eight 6-amino-6-deoxy groups. This compound is known for its large cavity, which can encapsulate larger molecules. It has good water solubility, stability, and low toxicity .
Preparation Methods
The preparation of Octakis(6-amino-6-deoxy)-γ-cyclodextrin typically involves the reaction of γ-cyclodextrin with 6-amino-6-deoxy groups under appropriate conditions to form the target compound. The synthetic route includes the deprotection of the primary face of γ-cyclodextrin, followed by reaction with a respective alkyl halide under basic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Octakis(6-amino-6-deoxy)-γ-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Oxidation and Reduction: The amino groups can be oxidized to form nitro derivatives or reduced to form secondary amines.
Complexation Reactions: The compound can form inclusion complexes with various guest molecules due to its large cavity.
Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Major products formed from these reactions include alkylated derivatives, nitro derivatives, and secondary amines .
Scientific Research Applications
Octakis(6-amino-6-deoxy)-γ-cyclodextrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Octakis(6-amino-6-deoxy)-γ-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property allows it to interfere with the transport of capsular polysaccharides in bacteria, enhancing sensitivity to complement-mediated killing . The molecular targets include the efflux channels in bacteria, such as Wza in Escherichia coli .
Comparison with Similar Compounds
Octakis(6-amino-6-deoxy)-γ-cyclodextrin is unique due to its large cavity and ability to form stable inclusion complexes. Similar compounds include:
Heptakis(2,6-O-diallyl)-β-cyclodextrin: This compound has allyl groups at positions 2 and 6, allowing for selective allylation.
Octakis(carboxyalkyl-thioalkyl)silsesquioxanes: These compounds are obtained by click photo-induced thiol-ene addition reactions and have carboxyalkyl-thioalkyl groups.
The uniqueness of Octakis(6-amino-6-deoxy)-γ-cyclodextrin lies in its amino groups, which provide additional reactivity and functionality compared to other cyclodextrin derivatives .
Properties
Molecular Formula |
C48H88N8O32 |
|---|---|
Molecular Weight |
1289.2 g/mol |
IUPAC Name |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
HGJBCHWVBHLZPM-UHPWMYLTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



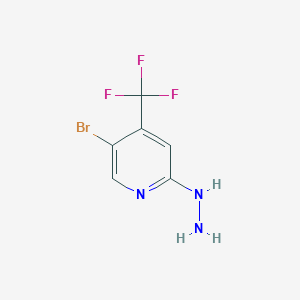
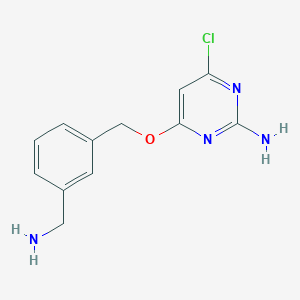

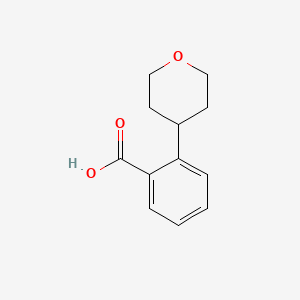

![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



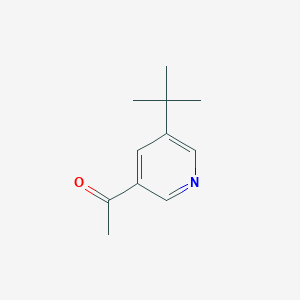
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
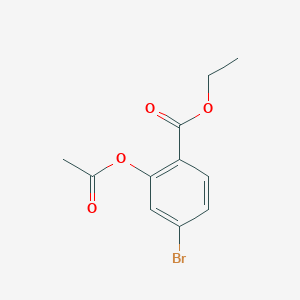
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
